molecular formula C6H7FN2O2S B3031445 4,6-Dimethylpyrimidine-2-sulfonyl fluoride CAS No. 35762-73-3

4,6-Dimethylpyrimidine-2-sulfonyl fluoride

Cat. No. B3031445
CAS RN: 35762-73-3
M. Wt: 190.2 g/mol
InChI Key: BPDMJOYLYBUPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethylpyrimidine-2-sulfonyl fluoride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and derivatives of pyrimidine have been studied extensively due to their biological importance and utility in various chemical syntheses. For instance, pyrimidine derivatives are known to be key components in nucleic acids and have applications in drug discovery, particularly as intermediates in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve several steps, including methylation, condensation, and oxidation. For example, 4,6-Dimethyl-2-methanesulfonylpyrimidine, a related compound, was synthesized starting from thiourea, undergoing methylation with dimethyl carbonate, condensation with acetylacetone, and oxidation by hydrogen peroxide, achieving an overall yield of 71.0% . Another similar compound, 4,6-Dimethyl-2-(methylsulfonyl) pyrimidine, was synthesized from acetylacetone through cyclization, methylation, and oxidation using oxone, which provided a safe and effective method with a total yield of 61.23% .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield different derivatives. The crystal structures of some pyrimidine derivatives, such as pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate, have been investigated, revealing hydrogen-bonded bimolecular ring motifs and base pairing interactions .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including fluorination and sulfonation. For instance, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been used as a deoxofluorinating agent, capable of converting various functional groups to fluorinated analogs with high yields and stereoselectivity . The reactivity of these compounds can be influenced by the substituents on the pyrimidine ring, which can affect their stability and reactivity in different chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents. For example, the thermal stability and resistance to aqueous hydrolysis can be significantly enhanced by the introduction of certain substituents, as seen in the case of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride . The solubility, melting points, and spectral data (such as IR, NMR, and MS) are commonly used to characterize these compounds and confirm their structures .

Scientific Research Applications

Radiopharmaceutical Development

Sulfonyl fluoride-based prosthetic compounds, including derivatives of 4,6-dimethylpyrimidine-2-sulfonyl fluoride, have been explored as potential 18F labelling agents for positron emission tomography (PET). These compounds offer a general route to prepare bifunctional arylsulfonyl [(18)F]fluorides, which can be used to label biomarkers for PET chemistry, demonstrating the critical role of sulfonyl fluorides in developing aqueous, room temperature 18F labelling strategies (Inkster et al., 2012).

Synthetic Methodology

The synthesis of heterocyclic sulfonyl fluorides, including pyrimidines, has been achieved through efficient and selective methods. For example, a sulfur-functionalized aminoacrolein derivative has been used for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the utility of this compound in parallel medicinal chemistry protocols (Tucker et al., 2015).

Material Science

The compound 2-methylthio-4,6-difluoride pyrimidine, a related derivative, has been synthesized as an important intermediate of herbicide diclosulam, showcasing the relevance of this compound derivatives in material science and industrial applications. The synthesis method offers advantages such as facile reaction conditions, convenient operation, and cost-effectiveness (Li-li, 2007).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including EUH029, H302, H314, and H335 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4,6-Dimethylpyrimidine-2-sulfonyl fluoride are not mentioned in the available resources, sulfonyl fluoride probes are expected to find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .

properties

IUPAC Name

4,6-dimethylpyrimidine-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c1-4-3-5(2)9-6(8-4)12(7,10)11/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDMJOYLYBUPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)S(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559925
Record name 4,6-Dimethylpyrimidine-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35762-73-3
Record name 4,6-Dimethylpyrimidine-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethylpyrimidine-2-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethylpyrimidine-2-sulfonyl fluoride
Reactant of Route 2
4,6-Dimethylpyrimidine-2-sulfonyl fluoride
Reactant of Route 3
4,6-Dimethylpyrimidine-2-sulfonyl fluoride
Reactant of Route 4
Reactant of Route 4
4,6-Dimethylpyrimidine-2-sulfonyl fluoride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,6-Dimethylpyrimidine-2-sulfonyl fluoride
Reactant of Route 6
4,6-Dimethylpyrimidine-2-sulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.